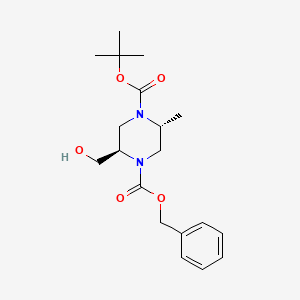

1-Benzyl 4-(tert-butyl) (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate

CAS No.: 1403898-70-3

Cat. No.: VC8169650

Molecular Formula: C19H28N2O5

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1403898-70-3 |

|---|---|

| Molecular Formula | C19H28N2O5 |

| Molecular Weight | 364.4 g/mol |

| IUPAC Name | 1-O-benzyl 4-O-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C19H28N2O5/c1-14-10-21(17(23)25-13-15-8-6-5-7-9-15)16(12-22)11-20(14)18(24)26-19(2,3)4/h5-9,14,16,22H,10-13H2,1-4H3/t14-,16-/m1/s1 |

| Standard InChI Key | DVPLXTZRAMPJQO-GDBMZVCRSA-N |

| Isomeric SMILES | C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)CO)C(=O)OCC2=CC=CC=C2 |

| SMILES | CC1CN(C(CN1C(=O)OC(C)(C)C)CO)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1CN(C(CN1C(=O)OC(C)(C)C)CO)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Nomenclature

Systematic Identification

The IUPAC name of this compound is 1-O-benzyl 4-O-tert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate . Its molecular formula, C₁₉H₂₈N₂O₅, corresponds to a molecular weight of 364.4 g/mol . The stereochemical descriptors (2R,5R) indicate the spatial arrangement of the hydroxymethyl and methyl groups on the piperazine ring, which are critical for its biological interactions.

Synonyms and Registry Identifiers

This compound is cataloged under multiple synonyms, including:

-

SCHEMBL15812061

-

1,4-Piperazinedicarboxylic acid, 2-(hydroxymethyl)-5-methyl-, 4-(1,1-dimethylethyl) 1-(phenylmethyl) ester, (2R,5R)-

Key identifiers include DSSTox Substance ID DTXSID501106216 and InChIKey DVPLXTZRAMPJQO-GDBMZVCRSA-N , which enable precise database queries and structural comparisons.

Structural Characteristics

Stereochemical Configuration

The (2R,5R) configuration ensures that the hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups occupy specific axial or equatorial positions on the piperazine ring. This spatial arrangement influences the compound’s conformational stability and its ability to interact with chiral biological targets .

Functional Groups and Reactivity

-

Benzyl ester: Provides protection for the carboxylate group, enhancing solubility in organic solvents and facilitating selective deprotection during synthesis.

-

tert-Butyl ester: Imparts steric bulk, reducing unintended side reactions in multi-step syntheses.

-

Hydroxymethyl group: Serves as a potential site for further functionalization, such as oxidation to a carboxylic acid or conjugation with other pharmacophores .

3D Conformational Analysis

Synthesis and Manufacturing

Reaction Optimization

A related synthesis of tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate highlights the use of sodium hydride in DMF to facilitate alkoxy group transfer. Similar conditions (e.g., polar aprotic solvents, strong bases) may apply for introducing substituents to the piperazine core .

Pharmacological and Biomedical Applications

Antimicrobial Drug Development

Piperazine derivatives are prominent in antitubercular research. For instance, MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) inhibitors, such as structurally related tert-butyl piperidine carboxylates, exhibit potent activity against Mycobacterium tuberculosis (GIC₅₀ = 8–10 μM) . The hydroxymethyl group in 1-benzyl 4-(tert-butyl) derivatives may enhance binding to MenA’s hydrophobic active site, disrupting menaquinone biosynthesis .

Synergistic Therapy

Combining piperazine-based MenA inhibitors with electron transport chain (ETC) disruptors achieves near-sterilization of M. tuberculosis in vivo within two weeks . This synergy suggests that the title compound could be optimized for combination regimens against drug-resistant strains.

| Property | Value | Reference |

|---|---|---|

| XLogP3 | 2.1 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 6 | |

| Topological PSA | 79.3 Ų | |

| Water Solubility | Low (logP > 2) |

The moderate lipophilicity (XLogP3 = 2.1) suggests favorable membrane permeability but may necessitate formulation aids for aqueous dosing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume